N-[(3-Methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide
Description
N-[(3-Methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a triazolopyridine sulfonamide derivative characterized by a [1,2,4]triazolo[4,3-a]pyridine core fused with a sulfonamide group. Its structure includes a phenyl group and a 3-methoxybenzyl substituent on the sulfonamide nitrogen.
Key structural features:
- Core: [1,2,4]Triazolo[4,3-a]pyridine, a bicyclic heteroaromatic system.
- Sulfonamide group: Positioned at C-6 of the pyridine ring.
- Substituents: N-phenyl group.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-27-18-9-5-6-16(12-18)13-24(17-7-3-2-4-8-17)28(25,26)19-10-11-20-22-21-15-23(20)14-19/h2-12,14-15H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAORWQGWAMLJPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(3-Methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide involves several steps. One common synthetic route includes the reaction of 3-methoxybenzylamine with phenyl isocyanate to form an intermediate, which is then reacted with 1,2,4-triazolo[4,3-a]pyridine-6-sulfonyl chloride under appropriate conditions to yield the final product . The reaction conditions typically involve the use of organic solvents such as ethanol or toluene and may require heating or refluxing to achieve the desired yield .
Chemical Reactions Analysis
N-[(3-Methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Scientific Research Applications
Antimalarial Activity
Recent studies have explored the antimalarial potential of compounds in the [1,2,4]triazolo[4,3-a]pyridine series. A virtual library of these compounds was designed, leading to the synthesis and evaluation of several derivatives. Among them, compounds such as 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide exhibited significant in vitro activity against Plasmodium falciparum, with IC50 values of 2.24 μM and 4.98 μM for other promising candidates . This suggests that derivatives of N-[(3-Methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide could serve as lead compounds for further antimalarial drug development.
Cancer Treatment
The compound has also been investigated for its anticancer properties. In a study focusing on related triazolo-pyridine derivatives, several compounds demonstrated potent inhibitory effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One notable derivative showed IC50 values of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells . These findings indicate that this compound and its analogs may be effective in targeting specific cancer pathways.
Mechanistic Insights
The mechanism of action for these compounds often involves inhibition of key enzymes or receptors involved in disease progression. For instance, some derivatives have been identified as c-Met kinase inhibitors, which play a crucial role in tumor growth and metastasis . The ability to inhibit such targets suggests that this compound could be pivotal in developing targeted therapies for cancer.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the phenyl and triazole rings have shown varying degrees of biological activity. For example:
| Compound | Modification | IC50 (μM) | Activity |
|---|---|---|---|
| Compound A | 3-Fluorobenzyl | 2.24 | Antimalarial |
| Compound B | 4-Methoxyphenyl | 0.15 | Anticancer (MCF-7) |
| Compound C | Cyclopropyl group | 48 nM | c-Met inhibition |
This table highlights how specific modifications can enhance or diminish biological activity, guiding future synthetic efforts.
Mechanism of Action
The mechanism of action of N-[(3-Methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and proteins by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth . The molecular pathways involved in these effects are still under investigation, but they are believed to involve key signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Substituent Variations and Antimalarial Activity
The antimalarial activity of triazolopyridine sulfonamides is highly dependent on substituents. Below is a comparative analysis of structurally similar compounds:
Key Trends :
- Electron-withdrawing groups (e.g., Cl, F) improve antimalarial activity by enhancing target binding (e.g., falcipain-2) .
- Methoxy groups (e.g., 3-methoxybenzyl) may modulate solubility and bioavailability but require optimization to balance hydrophilicity and potency .
- Bulkier substituents (e.g., 3,5-dimethylphenyl) can reduce metabolic degradation but may limit membrane permeability .
Structural Analogues in Broader Context
- Pyrazolo-Triazolopyrimidines : Compounds like pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidines (e.g., compound 9 in ) exhibit EGFR-TK inhibitory activity, highlighting the versatility of triazole-fused scaffolds in targeting diverse enzymes .
- Pyrrolo-Triazolopyrazines : Derivatives such as N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide () demonstrate applications beyond infectious diseases, including oncology .
Molecular Weight and Physicochemical Properties
- The target compound (estimated MW ~424.48) falls within the range of bioactive triazolopyridine sulfonamides (MW 310–483). Higher molecular weight analogues (e.g., 8c, MW 447.54) may face challenges in pharmacokinetics, emphasizing the need for balanced substituent design .
Biological Activity
The compound N-[(3-Methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide is part of a broader class of triazolopyridine sulfonamides that have garnered attention for their potential biological activities, particularly in the realm of medicinal chemistry. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 422.5 g/mol. The structure features a triazolo-pyridine core with a sulfonamide group, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 1251615-18-5 |
Antimalarial Activity
Recent studies have indicated that compounds within the triazolopyridine series exhibit promising antimalarial activity . A notable investigation involved a library of compounds synthesized and evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. The study highlighted that certain derivatives demonstrated significant in vitro activity with IC50 values in the low micromolar range. For instance, compounds such as 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide showed an IC50 of 2.24 μM, indicating strong potential as antimalarial agents .
Antibacterial and Antifungal Properties
Triazolopyridines have also been recognized for their antibacterial and antifungal properties . The sulfonamide moiety contributes to the inhibition of bacterial growth by interfering with folic acid synthesis. In vitro studies have demonstrated that various derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the triazolopyridine scaffold can enhance this activity significantly .
Other Biological Activities
Beyond antimalarial and antibacterial effects, triazolopyridine derivatives have shown potential in various therapeutic areas:
- Anti-inflammatory : Some compounds exhibit anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.
- Anticonvulsant : Certain analogs have been investigated for their anticonvulsant effects, contributing to their profile as multi-target drugs.
- Anticancer : Preliminary studies suggest that these compounds may induce apoptosis in cancer cell lines, warranting further investigation into their anticancer potential .
Case Study 1: Antimalarial Screening
In a comprehensive screening process involving over 1500 compounds, researchers utilized virtual docking techniques targeting falcipain-2 (a critical enzyme in the malaria lifecycle). Selected hits were synthesized and tested for antimalarial activity. The findings underscored the effectiveness of specific triazolopyridine derivatives against malaria parasites, paving the way for future drug development .
Case Study 2: Antimicrobial Activity Evaluation
Another study focused on evaluating the antimicrobial efficacy of various triazolopyridine sulfonamides against clinical isolates of bacteria and fungi. Results indicated that certain derivatives displayed a minimum inhibitory concentration (MIC) as low as 31.25 µg/mL against Gram-positive bacteria, demonstrating their potential as therapeutic agents in infectious diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
